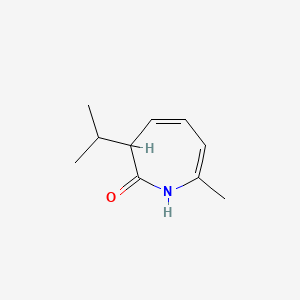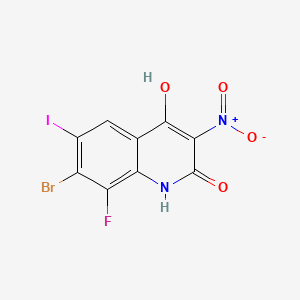
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of halogens and functional groups, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms into the quinoline ring.
Nitration: Addition of a nitro group (-NO2) to the quinoline ring.
Hydroxylation: Introduction of a hydroxyl group (-OH) at the desired position.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups into the quinoline ring.
Aplicaciones Científicas De Investigación
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its biological activity and mechanism of action.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one would depend on its specific interactions with biological targets. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline: The parent compound of many biologically active derivatives.
Nitroquinolines: Compounds with nitro groups on the quinoline ring, known for their antimicrobial properties.
Uniqueness
7-Bromo-8-fluoro-4-hydroxy-6-iodo-3-nitroquinolin-2(1H)-one is unique due to its combination of multiple halogens and functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C9H3BrFIN2O4 |
|---|---|
Peso molecular |
428.94 g/mol |
Nombre IUPAC |
7-bromo-8-fluoro-4-hydroxy-6-iodo-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H3BrFIN2O4/c10-4-3(12)1-2-6(5(4)11)13-9(16)7(8(2)15)14(17)18/h1H,(H2,13,15,16) |
Clave InChI |
ODIAWFLPNHVGJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1I)Br)F)NC(=O)C(=C2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


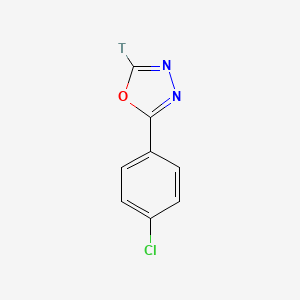


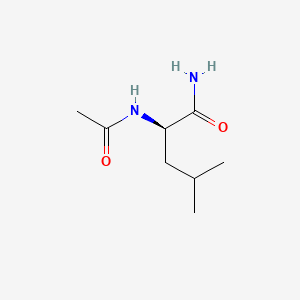
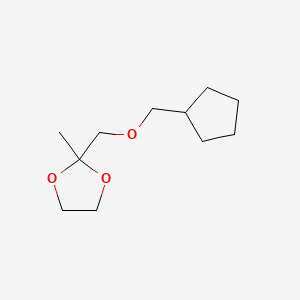


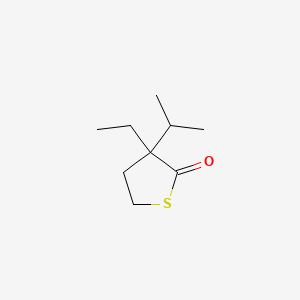
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
